N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is a chemical compound with the molecular formula C15H25NO2·HBr. This compound is known for its unique structure, which includes a dimethoxyphenyl group and a pentanamine chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pentanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares a similar structure but differs in its functional groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide: Another structurally related compound with different substituents.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: A compound with a thieno-pyrimidine ring system.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide is unique due to its specific combination of a dimethoxyphenyl group and a pentanamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWTWCAIRJSJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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